molecular formula C8H7NO4 B051838 3-Methyl-4-nitrobenzoic acid CAS No. 3113-71-1

3-Methyl-4-nitrobenzoic acid

Cat. No. B051838
CAS RN: 3113-71-1
M. Wt: 181.15 g/mol
InChI Key: XDTTUTIFWDAMIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Methyl-4-nitrobenzoic acid can be synthesized via catalytic oxidation of 2,4-dimethylnitrobenzene with molecular oxygen catalyzed by cobalt acetate in acetic acid, with sodium bromide acting as a co-catalyst. This process leads to a significant yield increase, highlighting the importance of catalysts and conditions in organic synthesis processes (Cai & Shui, 2005).

Molecular Structure Analysis

The study of molecular structure and hydrogen bonding in compounds related to 3-methyl-4-nitrobenzoic acid reveals complex interactions. For example, the analysis of hydrogen-bonded sheets and chains in related compounds emphasizes the role of molecular structure in determining the physical and chemical properties of these materials (Portilla et al., 2007).

Chemical Reactions and Properties

3-Methyl-4-nitrobenzoic acid's reactivity is showcased in its ability to form various intermediates and products through chemical reactions. These reactions are crucial for synthesizing pharmaceutical intermediates and other organic compounds, demonstrating the compound's utility in chemical synthesis (Xiao, 2007).

Physical Properties Analysis

The solubility and thermodynamic modeling of 3-methyl-4-nitrobenzoic acid in various organic solvents have been thoroughly investigated. This research provides vital information for optimizing the purification and application processes of this compound, highlighting its solubility in different solvents and the effects of temperature on these properties (Wu et al., 2016).

Chemical Properties Analysis

Understanding the chemical properties of 3-methyl-4-nitrobenzoic acid, such as its reactivity in various chemical reactions, is essential for its application in synthesis. The compound's participation in esterification, catalytic hydrogenation, and nitration reactions underscores its versatility and utility in organic synthesis, contributing to the development of pharmaceuticals and other complex organic molecules (Xiao, 2007).

Scientific Research Applications

  • Solubility and Thermodynamics :

    • Abraham model solute descriptors for 3-methyl-4-nitrobenzoic acid were computed from solubility data in different solvents, indicating its physical and chemical properties in various conditions (Acree et al., 2017).
    • The solubility of 3-methyl-4-nitrobenzoic acid in multiple organic solvents was measured, contributing to understanding its dissolution behavior and thermodynamic properties (Wu et al., 2016).
  • Synthesis and Chemical Reactions :

    • A study demonstrated the synthesis of 3-methyl-4-nitrobenzoic acid through catalytic oxidation, highlighting its practical synthesis process (Cai & Shui, 2005).
    • Research on the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, closely related to 3-methyl-4-nitrobenzoic acid, provided insights into organic chemistry reactions and teaching applications (Kam et al., 2020).
  • Optical and Physical Properties :

    • The molecular structure and vibrational analysis of 4-methyl-3-nitrobenzoic acid, a structurally similar compound, were investigated, providing insights into its optical and physical characteristics (Prashanth et al., 2015).
    • An examination of the nonlinear optical material properties of 4-methyl-3-nitrobenzoic acid single crystal revealed its potential in various optical applications (Bharathi et al., 2016).
  • Biological and Medical Research :

    • A study discovered that 4-methyl-3-nitrobenzoic acid inhibited cancer cell migration in non-small cell lung cancer, suggesting potential therapeutic applications (Chen et al., 2011).

Safety And Hazards

3-Methyl-4-nitrobenzoic acid is toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to the skin and eyes . It is recommended to avoid any skin contact, ingestion, and inhalation, and to ensure adequate ventilation when handling this compound .

Future Directions

While the specific future directions for 3-Methyl-4-nitrobenzoic acid are not mentioned in the retrieved papers, it’s worth noting that compounds like this can be used in various fields such as pharmaceutical synthesis. It is an important intermediate in the synthesis of antihypertensive drugs and AIDS drugs .

properties

IUPAC Name

3-methyl-4-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11)
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InChI Key

XDTTUTIFWDAMIX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
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Molecular Formula

C8H7NO4
Record name 3-METHYL-4-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID1025641
Record name 3-Methyl-4-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

3-methyl-4-nitrobenzoic acid appears as needles or off white powder. (NTP, 1992)
Record name 3-METHYL-4-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Product Name

3-Methyl-4-nitrobenzoic acid

CAS RN

3113-71-1
Record name 3-METHYL-4-NITROBENZOIC ACID
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Record name Benzoic acid, 3-methyl-4-nitro-
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Record name 4-nitro-m-toluic acid
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Melting Point

421 to 424 °F (NTP, 1992)
Record name 3-METHYL-4-NITROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
260
Citations
Y Wu, Y Di, X Zhang, Y Zhang - The Journal of Chemical Thermodynamics, 2016 - Elsevier
… During the preparation process of 3-methyl-4-nitrobenzoic acid, it is accompanied by … The yield of 3-methyl-4-nitrobenzoic acid is less than 60%. The crude 3-methyl-4-nitrobenzoic acid …
Number of citations: 34 www.sciencedirect.com
Y Wu, Y Qin, L Bai, Y Kang, Y Zhang - The Journal of Chemical …, 2017 - Elsevier
… Solubility of 3-methyl-4-nitrobenzoic acid in three binary mixed solvents was determined. … The solubility of 3-methyl-4-nitrobenzoic acid (MNBA) in binary (1,4-dioxane + methanol), (N-…
Number of citations: 4 www.sciencedirect.com
WE Acree Jr, KR Bowen, MY Horton… - Physics and Chemistry …, 2017 - Taylor & Francis
… Spectroscopic methods have been used to determine the solubility of 3-methyl-4-nitrobenzoic acid … Abraham model solute descriptors for 3-methyl-4-nitrobenzoic acid are calculated by …
Number of citations: 26 www.tandfonline.com
Y Takasaki, T Sasaki, S Takamizawa - Crystal Growth & Design, 2020 - ACS Publications
… Herein we demonstrate anisotropic mechanical behaviors in a single crystal of 3-methyl-4-nitrobenzoic acid: shear direction-dependent selectivity between superelasticity and …
Number of citations: 8 pubs.acs.org
J Prashanth, JK Ojha, BV Reddy… - Journal of Physics …, 2016 - iopscience.iop.org
… Now, we have taken up the task to test further in case of 3-methyl-4nitrobenzoic acid (3M4NA) by DFT method and solving IVP using Wilson’s GF matrix method [18]. Benzoic acid …
Number of citations: 7 iopscience.iop.org
S Wang, K Liu, A Zhang, J Dai, A Gupta… - … and Chemistry of …, 2020 - Taylor & Francis
… We have compared in Table 5 the solute descriptors that we have just computed for 4-methyl-3-nitrobenzoic acid to values determined previously 3-methyl-4-nitrobenzoic acid [Citation…
Number of citations: 6 www.tandfonline.com
H Ye, Y Yu, S Shi, C Cai, H Liu… - Journal of Chemical & …, 2021 - ACS Publications
In this study, the solid–liquid equilibrium (SLE) data of 3-methyl-2-nitrobenzoic acid (3-M-2-NBA), 3-methyl-4-nitrobenzoic acid (3-M-4-NBA), and 5-methyl-2-nitrobenzoic acid (5-M-2-…
Number of citations: 2 pubs.acs.org
Q He, M Zheng, A Farajtabar, H Zhao - Journal of Solution Chemistry, 2018 - Springer
… -nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid. With the … nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid) is based … -2-nitrobenzoic acid + 3-methyl-4-nitrobenzoic acid + solvent. …
Number of citations: 4 link.springer.com
Y Wu, Maolin ren, X Zhang - Journal of Chemical & Engineering …, 2020 - ACS Publications
… The ternary phase equilibrium for 3-methyl-4-nitrobenzoic acid (4,3-NMBA) and 3-methyl-2-nitrobenzoic acid (2,3-NMBA) in methanol and acetone at 298.15, 308.15, and 318.15 K was …
Number of citations: 2 pubs.acs.org
MJS Monte, DM Hillesheim - The Journal of Chemical Thermodynamics, 2001 - Elsevier
… with mass fraction purities of 0.99 for 2-methyl-3-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid and the following mass fractions purities for the other …
Number of citations: 21 www.sciencedirect.com

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